molecular formula C18H21N5O2S B11137984 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide

6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide

Cat. No.: B11137984
M. Wt: 371.5 g/mol
InChI Key: ZHHNDCFWWIFWGV-UHFFFAOYSA-N
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Description

6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the imino and oxo groups: These functional groups are typically introduced through oxidation and imination reactions, respectively.

    Attachment of the propan-2-yloxypropyl side chain: This step usually involves nucleophilic substitution reactions, where the side chain is attached to the tricyclic core.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds within the tricyclic core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new functional groups or to modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation reactions may yield additional oxo derivatives, while reduction reactions may produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, this compound has potential applications as a probe for studying enzyme mechanisms. Its ability to undergo various chemical reactions makes it useful for investigating the activity of oxidases, reductases, and other enzymes.

Medicine

In medicine, this compound is being explored as a potential therapeutic agent. Its unique structure and reactivity profile make it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its tricyclic structure and functional groups make it a valuable component in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide exerts its effects involves interactions with various molecular targets. These include:

    Enzymes: The compound can act as an inhibitor or activator of enzymes, depending on its specific structure and functional groups.

    Receptors: It may interact with cell surface receptors, modulating signal transduction pathways.

    DNA/RNA: The compound can bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide include:

  • 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Uniqueness

What sets 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide apart from similar compounds is its unique combination of functional groups and tricyclic structure

Properties

Molecular Formula

C18H21N5O2S

Molecular Weight

371.5 g/mol

IUPAC Name

6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide

InChI

InChI=1S/C18H21N5O2S/c1-11(2)25-9-5-8-23-15(19)12(16(20)26)10-13-17(23)21-14-6-3-4-7-22(14)18(13)24/h3-4,6-7,10-11,19H,5,8-9H2,1-2H3,(H2,20,26)

InChI Key

ZHHNDCFWWIFWGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C2=C(C=C(C1=N)C(=S)N)C(=O)N3C=CC=CC3=N2

Origin of Product

United States

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